Tert-butyl 2-methyloxirane-2-carboxylate
Description
Tert-butyl 2-methyloxirane-2-carboxylate (CAS: N/A) is a 2,2-disubstituted epoxide featuring a tert-butyl ester group and a methyl substituent on the oxirane ring. This compound serves as a key intermediate in organic synthesis, particularly in regioselective carbonylation reactions to generate monocarbonyl aldehydes . Its synthesis typically follows procedures involving epoxide formation from corresponding precursors, with yields influenced by steric and electronic factors .
Properties
IUPAC Name |
tert-butyl 2-methyloxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2,3)11-6(9)8(4)5-10-8/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAGZHPJACHPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of 2-bromooxirane with tert-butyl alcohol under basic conditions . The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-methyloxirane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-methyloxirane-2-carboxylate involves its ability to act as an electrophile due to the presence of the epoxide ring . This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Methyl 2-methyloxirane-2-carboxylate (2s)
Tert-butyl 3-(4-methylphenyl)oxirane-2-carboxylate
Structural and Physical Properties :
- Molecular Formula : C₁₄H₁₈O₃ (Molecular Weight: 246.29 g/mol) .
- Substituent Effects : The 4-methylphenyl group introduces aromatic conjugation, altering electronic properties and increasing hydrophobicity compared to the methyl-substituted 2t.
- Applications : Likely used in pharmaceutical intermediates where aromatic interactions are critical.
Physical and Chemical Properties Comparison
Reactivity in Carbonylation Reactions
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